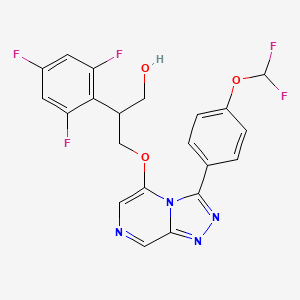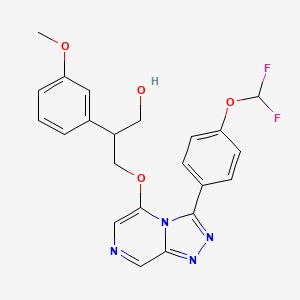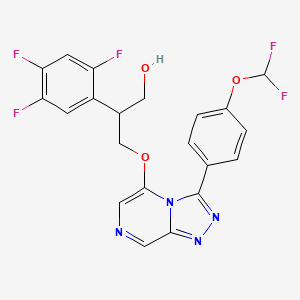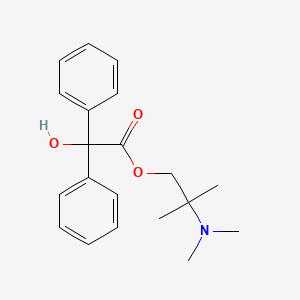
Difemerine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difemerine is a pharmacological compound that has garnered attention for its potential therapeutic benefits. It is classified as an antispasmodic agent, primarily used to alleviate symptoms associated with gastrointestinal disorders, particularly those involving hypermotility and spasticity . This compound operates by relaxing smooth muscle tissue, making it potentially effective for conditions such as irritable bowel syndrome (IBS) and other related gastrointestinal disturbances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difemerine is synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through crystallization and recrystallization techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Difemerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Difemerine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Industry: Utilized in the development of pharmaceuticals targeting smooth muscle-related disorders.
Wirkmechanismus
Difemerine operates primarily as an antispasmodic agent by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It blocks muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and exerting its effects. This leads to muscle relaxation and a reduction in spasmodic episodes . Additionally, this compound inhibits the influx of calcium ions into smooth muscle cells, further contributing to muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another antimuscarinic agent used to treat spasms.
Hyoscyamine: Similar in structure and function to Difemerine, used for gastrointestinal disorders.
Dicyclomine: An antispasmodic agent used to treat IBS.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, involving both anticholinergic effects and inhibition of calcium ion influx. This dual action enhances its efficacy in treating gastrointestinal spasms and related disorders .
Eigenschaften
CAS-Nummer |
80387-96-8 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |
InChI-Schlüssel |
GUONSMXZEYTWML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


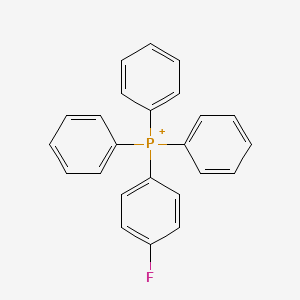
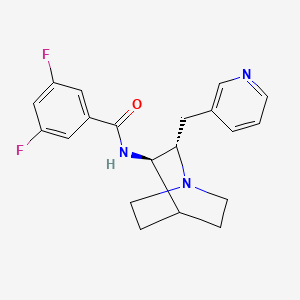
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)
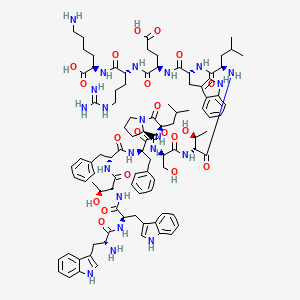


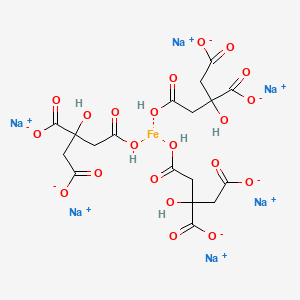
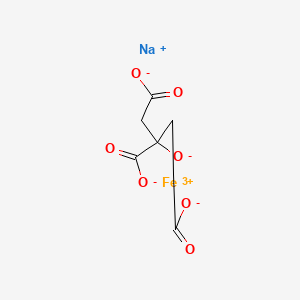

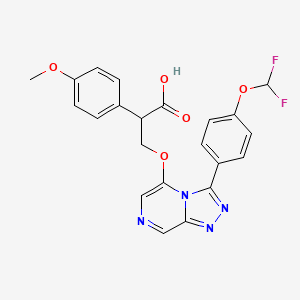
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
